[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1249664-39-8
VCID: VC6328053
InChI: InChI=1S/C12H14BrN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3
SMILES: CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br
Molecular Formula: C12H14BrN3
Molecular Weight: 280.169

[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

CAS No.: 1249664-39-8

Cat. No.: VC6328053

Molecular Formula: C12H14BrN3

Molecular Weight: 280.169

* For research use only. Not for human or veterinary use.

[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine - 1249664-39-8

Specification

CAS No. 1249664-39-8
Molecular Formula C12H14BrN3
Molecular Weight 280.169
IUPAC Name 1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C12H14BrN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3
Standard InChI Key ICYUCEGRRRQULN-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s structure is defined by two aromatic systems: a 3-bromophenyl group and a 1-methyl-1H-pyrazole ring, connected through methylene bridges to a central amine. The SMILES notation CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br clarifies the connectivity: the pyrazole nitrogen (N1) is methyl-substituted, while the benzyl group bears a bromine atom at the meta position. The InChIKey ICYUCEGRRRQULN-UHFFFAOYSA-N confirms its unique stereochemical identity.

Crystallographic and Conformational Insights

While no experimental crystal structure exists for this compound, related bromophenyl-pyrazole derivatives exhibit planar aromatic systems with intermolecular interactions such as N–H⋯N hydrogen bonding and halogen bonding . For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole forms zigzag chains via N–H⋯N interactions, with centroid distances of 4.158 Å between adjacent aromatic rings . Such interactions likely influence the packing behavior and solubility of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.

Synthesis and Characterization

Infrared (IR) Spectroscopy

Hypothetical IR peaks would include:

  • C–Br stretch: ~550–650 cm⁻¹ (aromatic bromine) .

  • C=N stretch: ~1590–1605 cm⁻¹ (pyrazole ring) .

  • N–H bend: ~1500–1600 cm⁻¹ (amine) .

Nuclear Magnetic Resonance (NMR)

¹H-NMR Predictions:

  • Pyrazole protons: δ 6.0–7.0 ppm (pyrazole C–H) .

  • Bromophenyl protons: δ 7.2–7.8 ppm (aromatic H) .

  • Methylene groups: δ 3.5–4.5 ppm (N–CH₂–) .

¹³C-NMR Predictions:

  • Pyrazole carbons: δ 140–150 ppm (C=N) .

  • Bromophenyl carbons: δ 120–135 ppm (C–Br) .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for adducts of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine are summarized below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺280.04438160.7
[M+Na]⁺302.02632164.3
[M+NH₄]⁺297.07092165.2
[M+K]⁺318.00026164.2
[M-H]⁻278.02982162.6

These values reflect moderate molecular rigidity, consistent with the compound’s branched aliphatic-aryl structure.

Solubility and Partitioning

The bromophenyl group enhances hydrophobicity (logP ~3.5 estimated), while the pyrazole and amine groups may improve aqueous solubility via hydrogen bonding. This amphiphilic profile suggests potential bioavailability, though experimental validation is required.

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